molecular formula C16H34N+ B14179201 1,1-Dihexylpyrrolidin-1-ium CAS No. 916729-63-0

1,1-Dihexylpyrrolidin-1-ium

Cat. No.: B14179201
CAS No.: 916729-63-0
M. Wt: 240.45 g/mol
InChI Key: JKOADRMSALOJAG-UHFFFAOYSA-N
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Description

1,1-Dihexylpyrrolidin-1-ium is a quaternary ammonium compound with the molecular formula C16H34N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dihexylpyrrolidin-1-ium can be synthesized through the reaction of pyrrolidine with hexyl halides under basic conditions. A common method involves the use of hexyl bromide or hexyl chloride in the presence of a strong base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of the hexyl halide, resulting in the formation of the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the reaction. This method involves the irradiation of equimolar amounts of pyrrolidine and hexyl halide in the presence of a base, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dihexylpyrrolidin-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1,1-Dihexylpyrrolidin-1-ium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dihexylpyrrolidin-1-ium involves its interaction with molecular targets through its quaternary ammonium group. This interaction can affect various biochemical pathways and molecular processes. For example, it may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1,1-Dihexylpyrrolidin-1-ium can be compared with other similar compounds, such as:

  • 1,1-Diethylpyrrolidin-1-ium
  • 1,1-Dibutylpyrrolidin-1-ium
  • 1,1-Dioctylpyrrolidin-1-ium

These compounds share a similar pyrrolidine core but differ in the length and nature of the alkyl chains attached to the nitrogen atom. The differences in alkyl chain length can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity. This compound is unique due to its specific alkyl chain length, which may confer distinct properties and applications .

Properties

CAS No.

916729-63-0

Molecular Formula

C16H34N+

Molecular Weight

240.45 g/mol

IUPAC Name

1,1-dihexylpyrrolidin-1-ium

InChI

InChI=1S/C16H34N/c1-3-5-7-9-13-17(15-11-12-16-17)14-10-8-6-4-2/h3-16H2,1-2H3/q+1

InChI Key

JKOADRMSALOJAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+]1(CCCC1)CCCCCC

Origin of Product

United States

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